molecular formula C10H8ClNO B11905113 2-(Chloromethyl)quinolin-8-ol CAS No. 133284-82-9

2-(Chloromethyl)quinolin-8-ol

Cat. No.: B11905113
CAS No.: 133284-82-9
M. Wt: 193.63 g/mol
InChI Key: NHPCUFMRQWMYLH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoline ring with a chloromethyl group at the 2-position and a hydroxyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)quinolin-8-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the chloromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Reactions: New quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinolin-8-one derivatives.

    Reduction Reactions: Reduced quinoline derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)quinolin-8-ol involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The chloromethyl group can also react with nucleophilic sites in biological molecules, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)quinolin-8-ol: Similar structure but with the chloromethyl group at the 5-position.

    Quinolin-8-ol: Lacks the chloromethyl group but retains the hydroxyl group at the 8-position.

    2-(Chloromethyl)-5-isobutoxypyridin-4-ol: Similar structure with additional functional groups.

Uniqueness

2-(Chloromethyl)quinolin-8-ol is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

133284-82-9

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-(chloromethyl)quinolin-8-ol

InChI

InChI=1S/C10H8ClNO/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6H2

InChI Key

NHPCUFMRQWMYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CCl

Origin of Product

United States

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